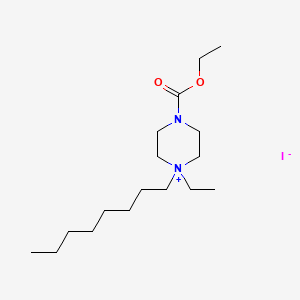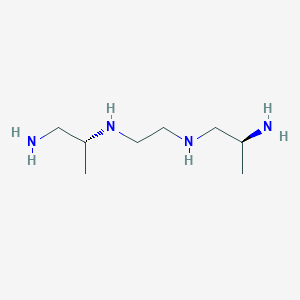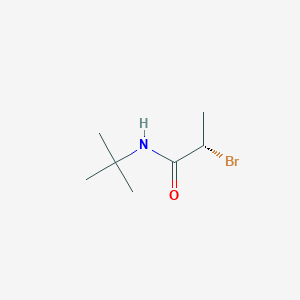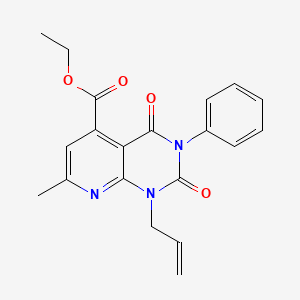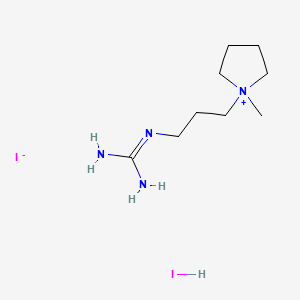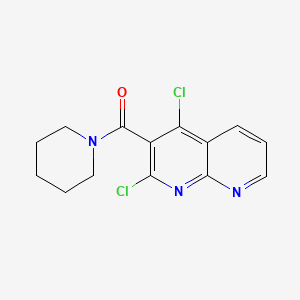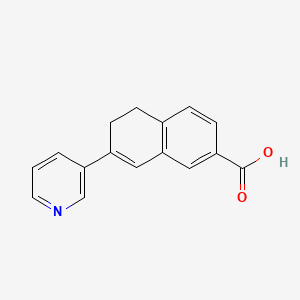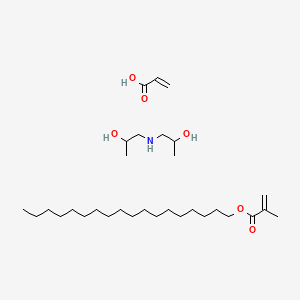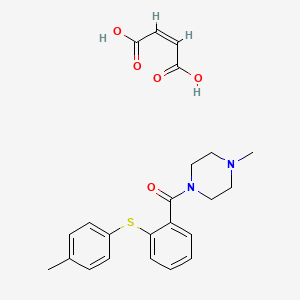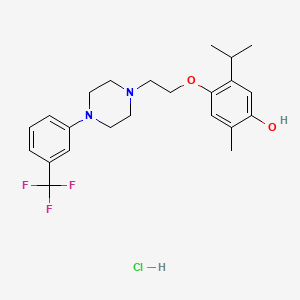
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-4-sulphophenyl)methyl)-3-methylsalicylic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-4-sulphophenyl)methyl)-3-methylsalicylic acid, sodium salt is a complex organic compound. It is known for its unique structure, which includes a combination of carboxylic acid, methyl, and sulfonic acid groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-4-sulphophenyl)methyl)-3-methylsalicylic acid, sodium salt involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include dichloromethane, sulfuric acid, and sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to maintain consistency and yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for studying biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other biomolecules, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl)-3-methylsalicylic acid
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,4-dichlorophenyl)methyl)-3-methylsalicylic acid
Uniqueness
The uniqueness of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-4-sulphophenyl)methyl)-3-methylsalicylic acid, sodium salt lies in its combination of functional groups. The presence of both sulfonic acid and carboxylic acid groups provides it with distinct chemical properties, making it more versatile in various applications compared to its similar compounds.
特性
CAS番号 |
93917-98-7 |
|---|---|
分子式 |
C23H13Cl2Na3O9S |
分子量 |
605.3 g/mol |
IUPAC名 |
trisodium;5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-4-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H16Cl2O9S.3Na/c1-9-3-11(5-14(20(9)26)22(28)29)18(12-4-10(2)21(27)15(6-12)23(30)31)19-16(24)7-13(8-17(19)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b18-12-;;; |
InChIキー |
KMMRETSPGNVPNU-XUFDCNKQSA-K |
異性体SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
正規SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


